

Application Notes: URAT1 Inhibitor 1 In Vitro Assay Protocol

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Compound of Interest		
Compound Name:	URAT1 inhibitor 1	
Cat. No.:	B8103423	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of a test compound, referred to here as "**URAT1 Inhibitor 1**," on the human urate transporter 1 (URAT1). This protocol is designed for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics for hyperuricemia and gout.

Introduction

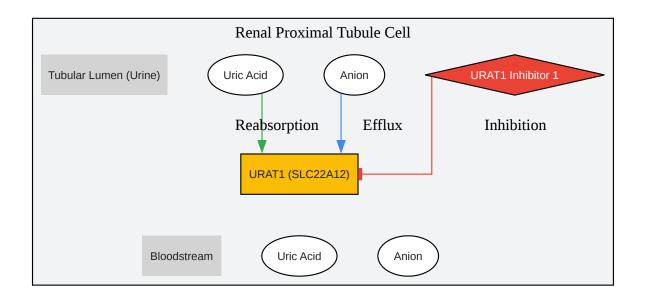
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily expressed in the apical membrane of renal proximal tubule cells.[1][2] It plays a major role in regulating serum uric acid (sUA) levels by reabsorbing approximately 90% of the urate filtered by the glomerulus back into the bloodstream.[1] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia, a condition characterized by elevated sUA levels, and its clinical manifestation, gout.[1][3][4] In vitro transporter assays are essential tools for identifying and characterizing new URAT1 inhibitors during the drug discovery and development process.[5][6]

This document outlines a cell-based in vitro assay to quantify the potency of URAT1 inhibitors, using a representative potent and specific inhibitor as an example.



Signaling Pathway of URAT1 in Renal Urate Reabsorption

The following diagram illustrates the role of URAT1 in the reabsorption of uric acid from the renal tubules back into the circulation. URAT1 functions as an anion exchanger, mediating the uptake of urate from the tubular lumen in exchange for intracellular monocarboxylates.



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Caption: URAT1-mediated uric acid reabsorption in the kidney and the site of action for URAT1 inhibitors.

Experimental Protocol: Cell-Based URAT1 Inhibition Assay

This protocol is based on a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against URAT1 expressed in a stable cell line, such as Madin-Darby Canine Kidney (MDCK-II) cells.[7] The assay measures the uptake of a radiolabeled substrate, [14C]-uric acid, into these cells in the presence of varying concentrations of the inhibitor.[8]

Materials and Reagents





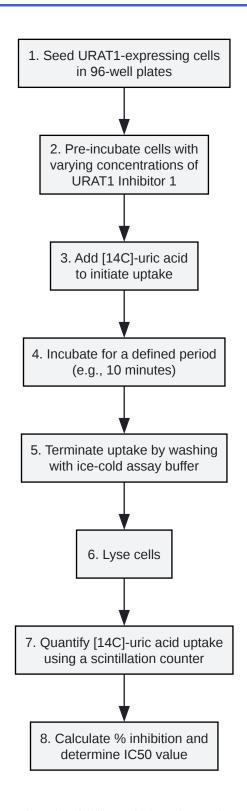


- Cells: MDCK-II cells stably expressing human URAT1 (hURAT1) and a corresponding vector-only control cell line.[7]
- Substrate: [14C]-uric acid.
- Test Compound: **URAT1 Inhibitor 1** (e.g., Verinurad).
- Positive Control: Benzbromarone.[7]
- Assay Buffer: 25 mM MES (pH 5.5), 125 mM Sodium Gluconate.[8]
- Cell Lysis Buffer: Ultima Gold or similar scintillation cocktail.[8]
- Instrumentation: Liquid scintillation counter, multi-well plate reader.

Experimental Workflow

The following diagram outlines the key steps in the URAT1 inhibitor in vitro assay.





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Caption: Workflow for the cell-based URAT1 inhibition assay.

Procedure



- · Cell Culture and Seeding:
 - Culture hURAT1-expressing MDCK-II cells and vector control cells in appropriate media.
 - Seed the cells into 96-well plates at a suitable density and allow them to form a confluent monolayer.
- Compound Preparation:
 - Prepare a stock solution of "URAT1 Inhibitor 1" in DMSO.
 - Perform serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control (e.g., benzbromarone).
- Inhibition Assay:
 - Aspirate the culture medium from the cells and wash the monolayer with assay buffer.
 - Add the assay buffer containing the different concentrations of the URAT1 inhibitor or positive control to the cells.[8]
 - Pre-incubate the cells with the compounds for 5 minutes at 37°C.[8]
 - Initiate the uptake reaction by adding [14C]-uric acid (e.g., to a final concentration of 100 μM) to each well.[8]
 - Incubate the plate for 10 minutes at 37°C.[8]
- Termination and Lysis:
 - Terminate the transport reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.[8]
 - Lyse the cells by adding a scintillation cocktail (e.g., Ultima Gold) to each well.[8]
- Data Acquisition and Analysis:
 - Measure the radioactivity in each well using a liquid scintillation counter.



- The percent inhibition for each concentration of the inhibitor is calculated relative to the vehicle control (0% inhibition) and a background control (non-specific uptake in vector control cells or in the presence of a high concentration of a known inhibitor, representing 100% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory potency of "**URAT1 Inhibitor 1**" and other reference compounds against URAT1 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the URAT1-mediated uric acid transport by 50%.

Compound	Target	Assay Type	Substrate	IC50 (nM)	Reference
URAT1 Inhibitor 1 (1g)	URAT1	Cell-based	Uric Acid	32	[9][10]
Verinurad	URAT1	Cell-based	[14C]-uric acid	25	[8]
Benzbromaro ne	URAT1	Binding Assay	[3H]- verinurad	-	[8]
Lesinurad	URAT1	Cell-based	Uric Acid	7180	[11]

Note: IC50 values can vary depending on the specific assay conditions and cell system used.

Measurement of Uric Acid

In assays where a non-radiolabeled substrate is used, the intracellular concentration of uric acid can be determined using an enzymatic colorimetric method.[12][13] This method is based on the following reaction:

Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[14]
[15]



- In the presence of peroxidase, the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product.[14][15]
- The intensity of the color, which is proportional to the uric acid concentration, is measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm).[13]

This method provides a specific and reliable way to quantify uric acid levels in cell lysates.[12]

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